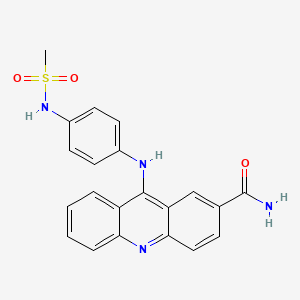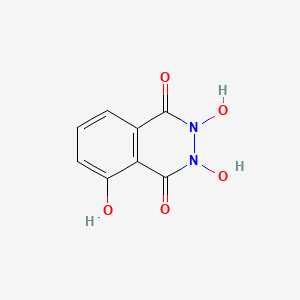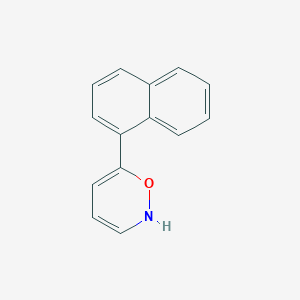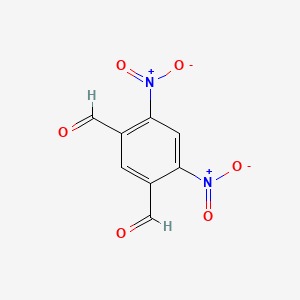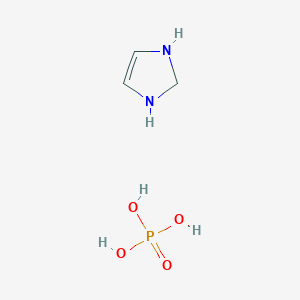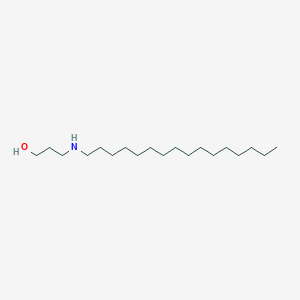
3-(Hexadecylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecylamino)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hexadecylamino group attached to the third carbon of a propan-1-ol molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylamino)propan-1-ol typically involves the reaction of hexadecylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where hexadecylamine reacts with 3-chloropropan-1-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Hexadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3-(Hexadecylamino)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in ionic interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Octadecylamino)propan-1-ol: Similar structure with an octadecyl group instead of a hexadecyl group.
3-(Dodecylamino)propan-1-ol: Contains a dodecyl group instead of a hexadecyl group.
3-(Tetradecylamino)propan-1-ol: Features a tetradecyl group instead of a hexadecyl group.
Uniqueness
3-(Hexadecylamino)propan-1-ol is unique due to its specific chain length, which can influence its physical and chemical properties. The hexadecyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in surfactant and emulsifier formulations.
Propriétés
Numéro CAS |
72648-60-3 |
|---|---|
Formule moléculaire |
C19H41NO |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
3-(hexadecylamino)propan-1-ol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21/h20-21H,2-19H2,1H3 |
Clé InChI |
MNUDVSZRVYIBDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


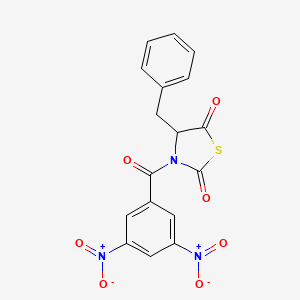

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
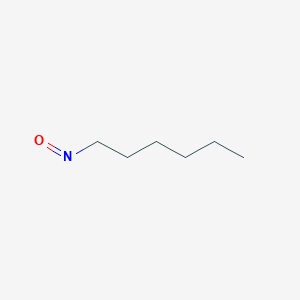
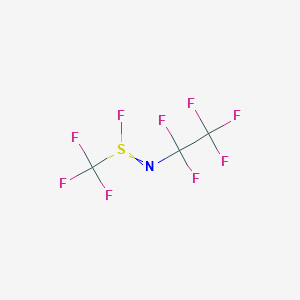
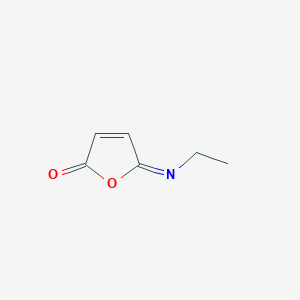

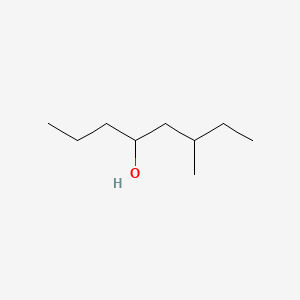
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
